1-(2-Pyridin-2-ylpropyl)piperazine chemical structure and IUPAC name
1-(2-Pyridin-2-ylpropyl)piperazine chemical structure and IUPAC name
The following technical guide details the chemical structure, IUPAC nomenclature, synthesis, and applications of 1-(2-Pyridin-2-ylpropyl)piperazine . This document is designed for researchers and drug development professionals, focusing on the compound's role as a pharmacophore in medicinal chemistry.
Chemical Identity and Structure Elucidation
1-(2-Pyridin-2-ylpropyl)piperazine is a heterocyclic compound characterized by a piperazine ring linked to a pyridine moiety via a branched propyl chain. It serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors.
Nomenclature and Identifiers
-
IUPAC Name: 1-[2-(Pyridin-2-yl)propyl]piperazine
-
Common Name: 1-(2-Pyridylpropyl)piperazine
-
Molecular Formula: C₁₂H₁₉N₃
-
Molecular Weight: 205.30 g/mol
-
CAS Registry Number: 1019554-47-2 (Note: CAS numbers for specific isomers may vary; verification with primary databases is recommended).
Structural Analysis
The molecule consists of three distinct structural domains:
-
Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms.[1] The secondary amine (N4) remains free for further functionalization, while the tertiary amine (N1) is substituted.
-
Propyl Linker: A three-carbon chain connecting the piperazine N1 to the pyridine ring.
-
Pyridine Ring: An aromatic heterocycle attached at the C2 position of the propyl chain.
Stereochemistry: The presence of a methyl group at the C2 position of the propyl chain creates a chiral center . Consequently, the compound exists as a pair of enantiomers:
-
(R)-1-(2-(pyridin-2-yl)propyl)piperazine
-
(S)-1-(2-(pyridin-2-yl)propyl)piperazine
Synthesis from achiral precursors typically yields a racemic mixture unless asymmetric catalysis is employed.
Structural Visualization
The following diagram illustrates the connectivity and the chiral center at the propyl linker.
Caption: Structural connectivity of 1-(2-Pyridin-2-ylpropyl)piperazine showing the N1-linkage and the branched propyl chain.
Synthesis Protocols
The most efficient synthetic route involves the Michael-type addition of piperazine to 2-isopropenylpyridine. This method is preferred for its atom economy and mild conditions.
Retrosynthetic Analysis
-
Target Molecule: 1-(2-Pyridin-2-ylpropyl)piperazine
-
Disconnection: N–C bond between piperazine and the propyl chain.
-
Precursors: Piperazine + 2-Isopropenylpyridine (2-(prop-1-en-2-yl)pyridine).
Experimental Procedure (Michael Addition)
This protocol describes the synthesis of the racemic product.
Reagents:
-
2-Isopropenylpyridine (1.0 eq)
-
Piperazine (3.0–5.0 eq) – Excess prevents bis-alkylation.
-
Glacial Acetic Acid (Catalytic amount, 0.1 eq) or Water/Ethanol solvent system.
-
Solvent: Ethanol or Toluene (optional; neat reaction is also possible).
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve piperazine (excess) in ethanol.
-
Addition: Dropwise add 2-isopropenylpyridine to the stirring solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approx. 80–90°C) for 12–24 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess piperazine under reduced pressure (piperazine sublimes/distills off).
-
Dissolve the residue in Dichloromethane (DCM) and wash with water to remove remaining piperazine salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: Purify the crude oil using silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH gradient).
Mechanism:
The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the electrophilic
Synthesis Workflow Diagram
Caption: Synthetic pathway via Michael addition of piperazine to 2-isopropenylpyridine.
Physicochemical Properties[2][3][4][5]
The following data summarizes the predicted and observed properties of the compound.
| Property | Value (Predicted/Observed) | Significance |
| Physical State | Viscous Oil / Low-melting Solid | Handling and storage requirements. |
| Boiling Point | ~320°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| pKa (Piperazine N4) | ~9.8 | Basic; readily forms salts (e.g., HCl, fumarate) for solubility. |
| pKa (Pyridine N) | ~5.2 | Less basic than the piperazine nitrogens. |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration (Blood-Brain Barrier). |
| Solubility | Soluble in DCM, MeOH, EtOH; sparingly soluble in water (free base). | Formulation considerations. |
Pharmacological Applications[1][2][3][4]
1-(2-Pyridin-2-ylpropyl)piperazine is a structural analog of the well-known arylpiperazine class of pharmacophores. These structures are privileged scaffolds in medicinal chemistry, particularly for designing ligands that bind to G-protein coupled receptors (GPCRs).
Receptor Affinity Profile (General Class)
Compounds containing the N-aryl/heteroaryl-piperazine moiety often exhibit high affinity for:
-
Serotonin Receptors: 5-HT
, 5-HT , 5-HT . -
Dopamine Receptors: D
, D , D . -
Adrenergic Receptors:
, .
Structural Activity Relationship (SAR)
-
Linker Length: The propyl linker (3 carbons) distinguishes this compound from the more common ethyl-linked analogs (e.g., in Azaperone derivatives). The branched methyl group restricts conformational flexibility, potentially enhancing selectivity for specific receptor subtypes by locking the pharmacophore in a bioactive conformation.
-
Pyridine Ring: Provides
stacking interactions and hydrogen bonding capabilities within the receptor binding pocket.
Drug Development Context
This specific scaffold is investigated as a building block for:
-
Anxiolytics: Analogs of Buspirone and Gepirone.
-
Antipsychotics: Atypical antipsychotics targeting D
/5-HT antagonism. -
TRPM8 Modulators: Recent patent literature identifies pyridine-substituted derivatives as modulators of the TRPM8 ion channel, involved in cold sensation and analgesia [1].
References
-
Patron, A. et al. (2017). Compounds useful as modulators of TRPM8. WO2017058594A1. World Intellectual Property Organization. Link
-
Saari, W. S. et al. (1983).[2] Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[2] Journal of Medicinal Chemistry, 26(12), 1696–1701.[2] Link
-
Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link
